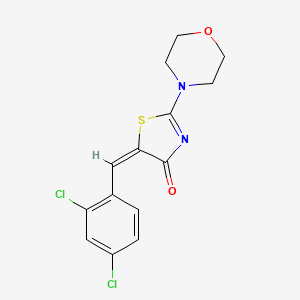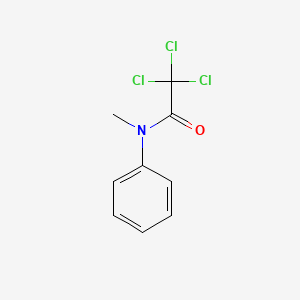
N-(4-chloro-2-pyridinyl)-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-pyridinyl)-3-(4-methoxyphenyl)propanamide, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-pyridinyl)-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Mecanismo De Acción
N-(4-chloro-2-pyridinyl)-3-(4-methoxyphenyl)propanamide is a selective agonist of α7 nAChRs. α7 nAChRs are widely expressed in the central nervous system and play a critical role in cognitive function, learning, and memory. Activation of α7 nAChRs by this compound results in the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. This leads to increased synaptic plasticity, which is thought to underlie the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. This compound has been shown to increase the release of acetylcholine, dopamine, and glutamate, which are all important neurotransmitters involved in cognitive function, learning, and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chloro-2-pyridinyl)-3-(4-methoxyphenyl)propanamide is its selectivity for α7 nAChRs, which allows for more precise targeting of this receptor subtype. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2-pyridinyl)-3-(4-methoxyphenyl)propanamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further studies are needed to determine the efficacy of this compound in human clinical trials. Another area of interest is the development of new compounds that are more soluble and have improved pharmacokinetic properties. Finally, there is a need for further research on the mechanism of action of this compound and its effects on various neurotransmitter systems.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-pyridinyl)-3-(4-methoxyphenyl)propanamide involves several steps. The first step is the synthesis of 4-chloro-2-pyridinecarboxylic acid, which is then converted to 4-chloro-2-pyridinecarboxylic acid chloride. The acid chloride is then reacted with 3-(4-methoxyphenyl)propan-1-amine to form the amide product, this compound. The overall yield of the synthesis is approximately 20%.
Propiedades
IUPAC Name |
N-(4-chloropyridin-2-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-13-5-2-11(3-6-13)4-7-15(19)18-14-10-12(16)8-9-17-14/h2-3,5-6,8-10H,4,7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDACQLFIWIVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5815082.png)

![2-[(4-chlorophenyl)thio]-N-(4-cyanophenyl)acetamide](/img/structure/B5815087.png)




![2-(4-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5815166.png)